![molecular formula C11H15NO3 B011361 ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate CAS No. 108493-65-8](/img/structure/B11361.png)
ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate
Overview
Description
Ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate is a chemical compound with the molecular formula C11H15NO3 . It is also known by other synonyms such as ethyl n-1s-2-hydroxy-1-phenylethyl carbamate, s-2-ethoxycarbonylamino-2-phenylethanol, n-1s-2-hydroxy-1-phenethyl ethoxycarboxamide .
Synthesis Analysis
The synthesis of carbamates, including ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .
Molecular Structure Analysis
The molecular structure of ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI Key for this compound is GGXTXKPEZSYEOB-SNVBAGLBSA-N .
Chemical Reactions Analysis
Ethyl carbamate is a naturally occurring ester formed in fermented foodstuffs such as bread and in beverages such as wine. It is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .
Physical And Chemical Properties Analysis
Ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate has a molecular weight of 209.24 g/mol . The estimated boiling point is 348.6°C, and it has a density of 1.1547 (rough estimate) . The refractive index is estimated to be 1.5080 .
Mechanism of Action
While the specific mechanism of action for ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate is not explicitly mentioned, carbamate pesticides are known to inhibit acetylcholinesterase (AChE), a key enzyme involved in nerve impulse transmission . This inhibition can lead to a buildup of the neurotransmitter acetylcholine at nerve synapses or neuromuscular junctions, causing overstimulation and potential toxicity .
Safety and Hazards
properties
IUPAC Name |
ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)12-10(8-13)9-6-4-3-5-7-9/h3-7,10,13H,2,8H2,1H3,(H,12,14)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXTXKPEZSYEOB-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(CO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@H](CO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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